![molecular formula C20H27Si2 B14595418 (3-Methylbut-3-en-2-yl)(phenyl)[2-(trimethylsilyl)phenyl]silyl CAS No. 61211-90-3](/img/structure/B14595418.png)
(3-Methylbut-3-en-2-yl)(phenyl)[2-(trimethylsilyl)phenyl]silyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methylbut-3-en-2-yl)(phenyl)[2-(trimethylsilyl)phenyl]silyl is a chemical compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to organic groups. The unique structure of this compound, which includes a phenyl group, a trimethylsilyl group, and a 3-methylbut-3-en-2-yl group, makes it an interesting subject for various chemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylbut-3-en-2-yl)(phenyl)[2-(trimethylsilyl)phenyl]silyl can be achieved through several synthetic routes. One common method involves the hydrosilylation reaction, where an alkene reacts with a hydrosilane in the presence of a catalyst. This reaction typically requires a platinum-based catalyst and is carried out under mild conditions to ensure high yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Microreactor technology can be employed to achieve precise control over reaction conditions, leading to higher yields and purity of the final product .
化学反応の分析
Types of Reactions
(3-Methylbut-3-en-2-yl)(phenyl)[2-(trimethylsilyl)phenyl]silyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes or other reduced forms.
Substitution: The phenyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of functionalized organosilicon compounds .
科学的研究の応用
(3-Methylbut-3-en-2-yl)(phenyl)[2-(trimethylsilyl)phenyl]silyl has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings
作用機序
The mechanism of action of (3-Methylbut-3-en-2-yl)(phenyl)[2-(trimethylsilyl)phenyl]silyl involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes. It may also participate in the formation of reactive intermediates that facilitate various chemical transformations. The exact pathways and targets depend on the specific application and reaction conditions .
類似化合物との比較
Similar Compounds
Some compounds similar to (3-Methylbut-3-en-2-yl)(phenyl)[2-(trimethylsilyl)phenyl]silyl include:
Triphenylmethane: A hydrocarbon with a similar phenyl group structure.
Trimethylsilyl derivatives: Compounds containing the trimethylsilyl group, such as trimethylsilyl chloride.
Organosilicon compounds: Various other organosilicon compounds with different organic groups attached to the silicon atom
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
特性
CAS番号 |
61211-90-3 |
|---|---|
分子式 |
C20H27Si2 |
分子量 |
323.6 g/mol |
InChI |
InChI=1S/C20H27Si2/c1-16(2)17(3)21(18-12-8-7-9-13-18)19-14-10-11-15-20(19)22(4,5)6/h7-15,17H,1H2,2-6H3 |
InChIキー |
LDMWAEFNEPVTSP-UHFFFAOYSA-N |
正規SMILES |
CC(C(=C)C)[Si](C1=CC=CC=C1)C2=CC=CC=C2[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~2~-Butyl-N-[4-(4-nitrobenzene-1-sulfonyl)phenyl]glycinamide](/img/structure/B14595342.png)

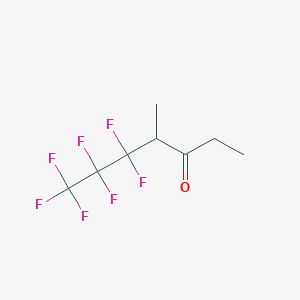
![2,2'-(Ethyne-1,2-diyl)bis[3-(2-methoxyphenyl)-1-benzofuran]](/img/structure/B14595360.png)

![4-{4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenyl}butanoic acid](/img/structure/B14595377.png)
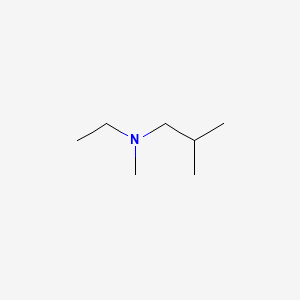
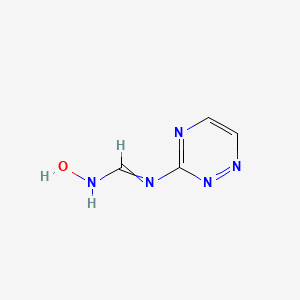
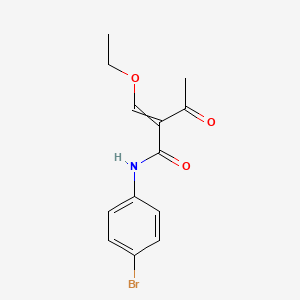
![Bicyclo[3.3.3]undecane-2,6-dione](/img/structure/B14595400.png)

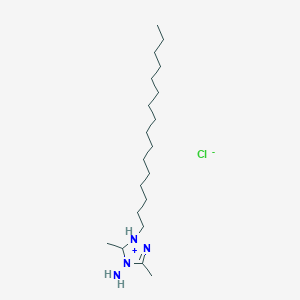
![3,3'-[Sulfonyldi(4,1-phenylene)]bis(2-phenylquinazolin-4(3H)-one)](/img/structure/B14595412.png)
![6-Chloro-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14595429.png)
